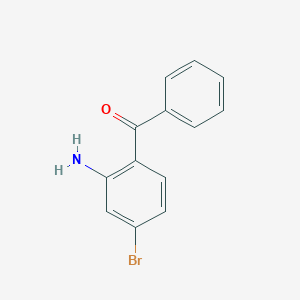

(2-Amino-4-bromophenyl)(phenyl)methanone

説明

Contextualization of Methanone (B1245722) Compounds in Organic Chemistry

Methanones, commonly known as ketones, are organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. This functional group is central to their chemical behavior and classification.

Structural Classification and Reactivity Profiles of Aryl Ketones

Aryl ketones are a subclass of ketones where at least one of the carbon atoms attached to the carbonyl group is part of an aromatic ring. fiveable.me They can be broadly categorized based on the nature of the groups attached to the carbonyl moiety. wikipedia.org Benzophenone (B1666685) and its derivatives are classified as diaryl ketones, possessing two aromatic rings bonded to the carbonyl carbon. rsc.org

The reactivity of aryl ketones is dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the aromatic ring. The carbonyl group itself is susceptible to nucleophilic addition reactions. However, compared to aldehydes, ketones are generally less reactive due to greater steric hindrance around the carbonyl carbon and the electron-donating nature of the two attached carbon groups, which reduces the partial positive charge on the carbonyl carbon. enthu.com The aromatic rings in aryl ketones can undergo electrophilic aromatic substitution, although the benzoyl group acts as a deactivating group, making the ring less reactive than benzene (B151609). vedantu.com

| Ketone Classification | General Structure | Example |

|---|---|---|

| Dialkyl Ketones | R-CO-R' (R, R' = alkyl) | Acetone |

| Aryl Alkyl Ketones | Ar-CO-R (Ar = aryl, R = alkyl) | Acetophenone |

| Diaryl Ketones | Ar-CO-Ar' (Ar, Ar' = aryl) | Benzophenone |

| Cyclic Ketones | Carbonyl group within a ring | Cyclohexanone |

Significance of Functionalized Benzophenones in Chemical Research

Functionalized benzophenones are of paramount interest due to their widespread presence in natural products and their extensive applications in medicinal chemistry and materials science. nih.govresearchgate.net The benzophenone scaffold is a ubiquitous structure found in molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgnih.gov Furthermore, various synthetic benzophenone derivatives are integral components of marketed drugs. researchgate.net

Beyond pharmaceuticals, they serve as crucial industrial chemicals. They are widely used as photoinitiators in UV-curing processes for inks and coatings, as fragrance enhancers in perfumes, and as UV filters to protect products from light-induced degradation. nbinno.comtaylorandfrancis.com Their utility as versatile synthetic intermediates makes them invaluable in the construction of complex pharmacological compounds. nih.gov

| Field | Application | Example of Activity/Use |

|---|---|---|

| Medicinal Chemistry | Scaffold for drug design | Anticancer, Anti-inflammatory, Antiviral agents nih.gov |

| Industrial Chemistry | Photoinitiators | UV-curable inks, adhesives, and coatings nbinno.com |

| Cosmetics & Personal Care | UV Filters & Fragrance | Sunscreens, perfumes taylorandfrancis.com |

| Organic Synthesis | Building Blocks | Synthesis of pharmaceuticals and fine chemicals jingyepharma.comnih.gov |

The Role of Halogenated Aminobenzophenones in Synthetic Design

Halogenated aminobenzophenones are a specialized class of substituted benzophenones that offer unique advantages in synthetic chemistry. The presence of both an amino group and a halogen atom on the aromatic ring provides multiple reaction sites for further molecular elaboration, making them highly valuable intermediates. acs.orgsemanticscholar.org

Electron-Withdrawing and -Donating Group Influence on Aromatic Systems

The reactivity of the aromatic rings in (2-Amino-4-bromophenyl)(phenyl)methanone is governed by the electronic effects of its substituents: the amino (-NH2) group, the bromo (-Br) atom, and the benzoyl (-COPh) group. Substituents influence the electron density of the aromatic ring through inductive and resonance effects. lasalle.eduyoutube.com

Amino Group (-NH2): The amino group is a strong activating group. While nitrogen is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I), its dominant effect is strong electron donation through resonance (+M). The lone pair of electrons on the nitrogen atom delocalizes into the π-system of the ring, increasing its electron density and making it significantly more reactive towards electrophiles. lasalle.edulibretexts.org It is an ortho, para-director.

Bromo Group (-Br): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating via the inductive effect (-I), withdrawing electron density from the ring and making it less reactive than benzene. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M), which directs incoming electrophiles to the ortho and para positions. lasalle.edu

Benzoyl Group (-COPh): The benzoyl group, an aryl ketone, is a moderate deactivating group. It withdraws electron density from the phenyl ring to which it is attached through both an inductive effect (-I) and a resonance effect (-M), making that ring less susceptible to electrophilic attack. vedantu.com

| Substituent on Phenyl Ring | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Amino (-NH₂) | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |

| Bromo (-Br) | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

| Benzoyl (-COPh) | -I (Withdrawing) | -M (Withdrawing) | Deactivating | Meta |

Positional Isomerism of Bromine and Amino Groups: Impact on Reactivity and Selectivity

Positional isomerism, where functional groups occupy different positions on the same carbon framework, profoundly impacts a molecule's reactivity and selectivity. In the case of this compound, the amino group is at the C2 position and the bromine atom is at the C4 position.

The directing effects of these two substituents determine the regioselectivity of subsequent electrophilic aromatic substitution reactions. The strongly activating ortho, para-directing amino group at C2 directs incoming electrophiles to the C3 (para to Br) and C5 (ortho to Br) positions. The deactivating but also ortho, para-directing bromine atom at C4 reinforces this by directing towards the C3 and C5 positions. The powerful activating nature of the amino group is the dominant influence, making the C3 and C5 positions the most nucleophilic and thus the most likely sites for substitution. A different positional isomer, such as (4-amino-2-bromophenyl)(phenyl)methanone, would exhibit a different reactivity pattern due to the altered interplay of the substituents' electronic effects.

Research Trajectories for this compound within Contemporary Organic Synthesis and Medicinal Chemistry

This compound and related halogenated aminobenzophenones are pivotal intermediates in modern synthetic chemistry, particularly in the pharmaceutical industry. jingyepharma.com

Their primary role is as a versatile scaffold for constructing more complex molecular architectures. 2-Aminobenzophenones are well-established precursors for the synthesis of a wide range of heterocyclic compounds, most notably the 1,4-benzodiazepines, a class of drugs with significant neurological activity. nih.gov

The strategic placement of the amino and bromo substituents offers distinct opportunities for selective functionalization. The amino group can be readily acylated, alkylated, or used as a nucleophile in cyclization reactions to build new ring systems. The bromine atom serves as a valuable handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. mdpi.com This dual functionality enables a diversity-oriented synthesis approach, where a single intermediate can be transformed into a large library of structurally distinct compounds for biological screening.

Current research continues to leverage these compounds as key building blocks in the discovery of novel therapeutic agents. Their utility in synthesizing compounds for various pharmacological targets, from anticancer to anti-inflammatory agents, ensures their continued relevance in medicinal chemistry research. nih.govnih.gov

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₀BrNO | bldpharm.com |

| Molar Mass | 276.13 g/mol | bldpharm.com |

| CAS Number | 135776-98-6 | bldpharm.com |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Acetone |

| Acetophenone |

| Benzophenone |

| Cyclohexanone |

| (4-amino-2-bromophenyl)(phenyl)methanone |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-amino-4-bromophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOSTKZYBVQXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399942 | |

| Record name | (2-Amino-4-bromophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135776-98-6 | |

| Record name | (2-Amino-4-bromophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2 Amino 4 Bromophenyl Phenyl Methanone

Established Synthetic Pathways for Substituted Aminobenzophenones

The construction of the aminobenzophenone scaffold can be achieved through several established synthetic routes. These methods are broadly categorized based on the key bond-forming reaction that assembles the final product.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely utilized method for the synthesis of aryl ketones, including substituted aminobenzophenones. numberanalytics.com This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.net

A direct approach to (2-Amino-4-bromophenyl)(phenyl)methanone involves the Friedel-Crafts acylation of 4-bromoaniline (B143363) with benzoyl chloride. In a representative synthesis for a structurally similar compound, (2-amino-5-bromophenyl)(2-chlorophenyl)methanone, 4-bromoaniline is reacted with 2-chlorobenzoyl chloride. researchgate.net The initial step involves heating the reactants, followed by the addition of a Lewis acid catalyst, such as anhydrous zinc chloride, at an elevated temperature. researchgate.net The resulting intermediate is then subjected to hydrolysis to yield the final aminobenzophenone. researchgate.net

A general representation of this acylation is depicted below:

General Reaction Scheme for Friedel-Crafts Acylation of 4-Bromoaniline

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Bromoaniline | Benzoyl Chloride | Lewis Acid (e.g., AlCl₃, ZnCl₂) | This compound |

The direct Friedel-Crafts acylation of anilines, including bromoanilines, presents significant challenges. The primary issue is the interaction between the basic amino group of the aniline (B41778) and the Lewis acid catalyst. lookchem.com This interaction forms a complex that deactivates the aromatic ring, rendering it less susceptible to electrophilic attack. lookchem.com

To overcome this, N-protection of the amino group is often a necessary prerequisite. The aniline is first converted to an anilide, for instance, by reaction with acetic anhydride to form an acetanilide. This protected intermediate can then undergo Friedel-Crafts acylation, followed by a deprotection step to reveal the amino group. lookchem.com

Optimization of Friedel-Crafts protocols for aminobenzophenone synthesis often involves the careful selection of the Lewis acid catalyst and reaction conditions. While aluminum chloride (AlCl₃) is a common choice, its strong Lewis acidity can lead to side reactions and low yields with sensitive substrates. researchgate.net Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can offer better results in certain cases. researchgate.netresearchgate.net Recent advancements have explored the use of alternative catalysts like gallium(III) triflate, which has shown to be effective in catalyzing the acylation of aniline derivatives in good to excellent yields. numberanalytics.com The choice of solvent and reaction temperature also plays a crucial role in optimizing the reaction efficiency and selectivity.

| Challenge | Mitigation Strategy |

| Deactivation of the aromatic ring by Lewis acid complexation with the amino group. | N-protection of the amino group (e.g., as an acetanilide) prior to acylation, followed by deprotection. |

| Low yields and side reactions with strong Lewis acids. | Use of milder Lewis acids (e.g., FeCl₃, ZnCl₂) or alternative catalysts (e.g., Gallium triflate). |

| Poor regioselectivity. | Optimization of reaction conditions (solvent, temperature) and catalyst choice. |

Palladium-Catalyzed Direct Additions for o-Aminobenzophenones

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools in organic synthesis. For the preparation of o-aminobenzophenones, a notable strategy involves the direct addition of nucleophiles to 2-aminobenzonitriles.

A modern and efficient method for the synthesis of o-aminobenzophenones is the palladium-catalyzed direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. This approach provides a convenient and practical route to a variety of substituted o-aminobenzophenones in moderate to excellent yields. The reaction demonstrates good compatibility with a wide range of functional groups.

A general procedure involves reacting a 2-aminobenzonitrile (B23959) with a sodium arylsulfinate in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand like 2,2'-bipyridine (B1663995) (bpy), and an additive in a suitable solvent system, typically a mixture of THF and water, at an elevated temperature.

General Reaction Conditions for Palladium-Catalyzed Synthesis

| Component | Example | Role |

| Starting Material | 2-Amino-4-bromobenzonitrile | Substrate |

| Reagent | Sodium benzenesulfinate | Aryl source |

| Catalyst | Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | 2,2'-bipyridine (bpy) | Stabilizes the palladium catalyst |

| Additive | p-Nitrobenzenesulfonic acid (p-NBSA) | May enhance reactivity |

| Solvent | THF/H₂O | Reaction medium |

| Temperature | 80 °C | Provides energy for the reaction |

The plausible mechanism for the palladium-catalyzed formation of o-aminobenzophenones from 2-aminobenzonitriles and sodium arylsulfinates involves several key steps in a catalytic cycle.

The proposed catalytic cycle is as follows:

Coordination and Desulfination: The cycle begins with the coordination of the palladium(II) catalyst with the sodium arylsulfinate. This is followed by a desulfination step, where sulfur dioxide is eliminated to generate an aryl-palladium species.

Coordination with Nitrile: The aryl-palladium species then coordinates with the cyano group of the 2-aminobenzonitrile.

Carbopalladation: A carbopalladation step occurs, where the aryl group from the palladium complex adds across the carbon-nitrogen triple bond of the nitrile, forming a ketimine complex.

Protonation and Catalyst Regeneration: Finally, protonation of the ketimine complex leads to the formation of the corresponding ketimine intermediate, which is subsequently hydrolyzed to the o-aminobenzophenone product. This step also regenerates the active palladium catalyst, allowing it to re-enter the catalytic cycle.

This mechanistic pathway highlights the efficiency of the palladium catalyst in facilitating the key bond-forming steps under relatively mild conditions.

Advanced Synthetic Strategies for Positional Isomers and Derivatives

Once the aminobenzophenone scaffold is assembled, advanced strategies are required to introduce additional substituents, such as bromine, at specific positions. The synthesis of this compound is challenging because it requires placing the bromine atom meta to the strongly ortho-, para-directing amino group. Therefore, direct bromination of 2-aminobenzophenone (B122507) is not a viable route for this specific isomer. Instead, the focus shifts to the regioselective bromination of precursors or the use of advanced techniques to control substituent patterns.

The introduction of a bromine atom onto an aminobenzophenone ring is an electrophilic aromatic substitution reaction. The position of the incoming bromine is dictated by the directing effects of the substituents already present on the ring, primarily the activating amino group and the deactivating benzoyl group.

The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the positions ortho and para to itself. In 2-aminobenzophenone, the positions C3 and C5 are ortho and para to the amino group, respectively. Due to steric hindrance from the adjacent benzoyl group, electrophilic attack is heavily favored at the C5 (para) position.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) . organic-chemistry.orgmasterorganicchemistry.com The reaction of 2-aminobenzophenone with NBS, typically in a solvent like acetonitrile (B52724) or dichloromethane, leads to the regioselective formation of (2-Amino-5-bromophenyl)(phenyl)methanone. nih.gov The high selectivity for the 5-position is a direct consequence of the electronic activation by the amino group at the para position. This demonstrates the principle of regioselectivity but also highlights why this specific method cannot be used to synthesize the 4-bromo isomer.

| Substrate | Brominating Agent | Solvent | Major Product | Reference |

|---|---|---|---|---|

| 2-Aminobenzophenone | N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | (2-Amino-5-bromophenyl)(phenyl)methanone | nih.gov |

Controlling the position and number of bromine substituents on an activated aromatic ring like aminobenzophenone is crucial for synthesizing specific isomers. Several factors can be manipulated to achieve the desired substitution pattern.

Stoichiometry : To achieve mono-bromination and avoid the formation of di- or tri-brominated products, it is essential to control the stoichiometry, typically using one equivalent of the brominating agent. The high activation of the ring by the amino group makes it susceptible to over-bromination if excess reagent is used.

Choice of Brominating Agent : While molecular bromine (Br₂) can be used, it is highly reactive and can be difficult to control. Milder and more selective reagents like N-Bromosuccinimide (NBS) are often preferred as they provide a low, steady concentration of electrophilic bromine, which enhances selectivity. masterorganicchemistry.com

Catalysts and Media : The regioselectivity of bromination can be influenced by the reaction medium. The use of microporous catalysts like zeolites has been shown to enhance para-selectivity in the bromination of some aromatic compounds. researchgate.net Similarly, performing the reaction in ionic liquids can also affect the reaction's efficiency and regioselectivity. researchgate.net For substrates where multiple positions are activated, these specialized conditions can help direct the electrophile to the desired location.

Ultimately, for isomers like this compound, where the desired substitution pattern runs contrary to the innate directing effects of the functional groups, the most effective strategy involves a multi-step synthesis starting with a precursor that already contains the bromine atom in the correct position (e.g., starting from 3-bromoaniline).

Synthesis of Analogs with Varied Substitution Patterns

The core structure of this compound serves as a versatile scaffold for the development of a wide range of analogs. Synthetic strategies are often focused on modifying the aryl and halogen substituents to modulate the compound's properties.

The synthesis of 2-aminobenzophenone derivatives allows for significant variation in the substitution patterns on both aromatic rings. Researchers have successfully introduced a variety of aryl and halogen groups to create a library of analogs.

One common strategy involves the reduction of a nitro precursor. For instance, (2-aminophenyl)(4-bromophenyl)methanone can be synthesized from its nitro analog, (2-nitrophenyl)(4-bromophenyl)methanone, in high yield (90%). rsc.org This approach has been extended to produce other derivatives, such as (2-aminophenyl)(4-fluorophenyl)methanone, also in excellent yield (94%). rsc.org

Beyond simple halogen exchange, the non-aminated phenyl ring can be substituted with various alkyl and aryl groups. Examples of synthesized analogs include (2-aminophenyl)(p-tolyl)methanone and the more sterically hindered (2-aminophenyl)(mesityl)methanone. rsc.org Furthermore, the core aminophenyl ring system itself can be replaced with other aromatic or heteroaromatic structures. A notable example is the synthesis of (2-Aminothiophen-3-yl)(4-bromophenyl)methanone, which incorporates a thiophene (B33073) ring instead of a benzene (B151609) ring, highlighting the flexibility of synthetic methods to create structurally diverse molecules. chemimpex.com The Suzuki-Miyaura cross-coupling reaction is another powerful tool employed to arylate bromophenyl compounds, enabling the introduction of a wide array of aryl and heteroaryl substituents. nih.gov

| Analog Compound Name | Substituent on Phenyl Ring | Substituent on Aminophenyl Ring | Synthetic Note | Reference |

|---|---|---|---|---|

| (2-Aminophenyl)(4-fluorophenyl)methanone | 4-Fluoro | 2-Amino | Synthesized via reduction of the corresponding nitro compound. | rsc.org |

| (2-Aminophenyl)(4-bromophenyl)methanone | 4-Bromo | 2-Amino | Synthesized via reduction of the corresponding nitro compound. | rsc.org |

| (2-Aminophenyl)(p-tolyl)methanone | 4-Methyl (p-tolyl) | 2-Amino | Prepared via Grignard reaction followed by oxidation. | rsc.org |

| (2-Aminophenyl)(mesityl)methanone | 2,4,6-Trimethyl (mesityl) | 2-Amino | Synthesized from the corresponding nitro precursor. | rsc.org |

| (2-Aminothiophen-3-yl)(4-bromophenyl)methanone | 4-Bromo | 2-Amino (on thiophene ring) | Features a thiophene ring as the amino-bearing aryl group. | chemimpex.com |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | 4-[(4-Bromophenyl)sulfonyl] | (Attached via L-valine linker) | An analog where the core is part of a larger, more complex molecule. | mdpi.com |

Modern synthetic protocols for preparing 2-aminobenzophenones are often designed to be tolerant of a wide variety of functional groups. acs.orgucl.ac.uk This tolerance is crucial for creating derivatives with specific chemical handles for further modification or for introducing functionalities that may impart desired biological activities. For example, a two-step process involving an aryne-based molecular rearrangement followed by an addition-elimination procedure has been developed that accommodates numerous functional groups. acs.orgucl.ac.uk This methodology has been successfully applied to the synthesis of complex molecules like phenazepam, demonstrating its robustness. acs.org

Systematic Structure-Activity Relationship (SAR) studies often involve the synthesis of analogs with diverse functional groups at specific positions. Research into related compound series has explored the introduction of oxo, methylene, and hydroxyl groups to probe the steric and electronic requirements for biological target binding. nih.gov The introduction of a thiophene ring, as seen in (2-Aminothiophen-3-yl)(4-bromophenyl)methanone, is another example of introducing a significant functional and structural modification to the core scaffold. chemimpex.com

Reaction Optimization and Green Chemistry Considerations in Synthesis

Optimizing synthetic routes to improve efficiency, reduce environmental impact, and increase purity is a central theme in modern organic chemistry. These principles are actively applied to the synthesis of this compound and its analogs.

The choice of solvent and catalyst is critical in the synthesis of 2-aminobenzophenones and related heterocyclic systems. Traditional syntheses may employ catalysts like copper(II) chloride (CuCl₂) for oxidation steps or aluminum trichloride (B1173362) (AlCl₃) for Friedel-Crafts acylations in solvents such as dimethylformamide (DMF) or diethyl ether (Et₂O). rsc.org

However, there is a significant trend towards greener alternatives. Research has demonstrated the efficacy of solvent-free reaction conditions, often facilitated by grinding the reactants with a solid catalyst like sodium ethoxide. researchgate.net This mechanochemical approach can be more efficient than conventional methods using bases like piperidine (B6355638) or L-proline. researchgate.net The development of reusable and environmentally benign catalysts is another key area. Montmorillonite K10 clay has been used as a recyclable catalyst for related multicomponent reactions. researchgate.net Furthermore, novel base-metal multifunctional nanomagnetic catalysts have been designed that can be easily recovered using an external magnet and reused for multiple reaction cycles with minimal loss of activity. nih.gov The use of water as a green solvent, sometimes in conjunction with catalysts like molecular iodine or β-cyclodextrin, represents another sustainable approach. researchgate.net

| Catalyst | Solvent/Condition | Key Advantage | Reference |

|---|---|---|---|

| Sodium Ethoxide (solid) | Solvent-free (grinding) | Environmentally friendly, high efficiency at room temperature. | researchgate.net |

| γ-Fe₂O₃-Im-Py)₂WO₄ (nanomagnetic) | Solvent-free | Magnetically recoverable and reusable, multifunctional. | nih.gov |

| Montmorillonite K10 | Not specified | Reusable clay catalyst. | researchgate.net |

| Molecular Iodine | Water | Utilizes a green solvent, clean reaction. | researchgate.net |

| β-Cyclodextrin | Water | Reusable catalyst in a neutral, aqueous medium. | researchgate.net |

| None | Solvent-free | Eliminates both catalyst and solvent waste. | researchgate.net |

Achieving high yield and purity requires careful optimization of reaction parameters. For the synthesis of 2-aminobenzophenone derivatives, variables such as temperature, reaction time, and energy input are systematically studied. tubitak.gov.trtubitak.gov.tr A two-step synthesis involving a nucleophilic substitution followed by a reduction was significantly improved by altering these parameters. tubitak.gov.tr

The use of ultrasonic irradiation has emerged as a powerful tool for process optimization. tubitak.gov.trtubitak.gov.tr It has been clearly demonstrated that ultrasound can lead to high yields within substantially shorter reaction times compared to conventional heating methods. tubitak.gov.trtubitak.gov.tr For example, in the reduction of 2,1-benzisoxazoles to 2-aminobenzophenones, sonication can dramatically reduce the reaction time while maintaining excellent yields. tubitak.gov.tr Optimization is not limited to reaction conditions; catalyst loading is also a critical factor. In some preparations, adjusting the catalyst concentration and prolonging the reaction time were found to be necessary to achieve an excellent yield. rsc.org The development of an optimized protocol is also essential for scalability, enabling the synthesis to be performed on a gram scale with good yields. ucl.ac.uk

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for this compound and its derivatives. A major focus is the reduction or elimination of hazardous solvents. This has led to the development of solvent-free protocols that rely on mechanochemistry (grinding) or simply heating the neat reactants. researchgate.netnih.govresearchgate.net

The use of ultrasonic irradiation is considered a green technique because it often leads to shorter reaction times and lower energy consumption compared to conventional thermal methods. tubitak.gov.trtubitak.gov.trresearchgate.net Another cornerstone of sustainable synthesis is the use of recoverable and reusable catalysts. Nanomagnetic catalysts that can be easily separated from the reaction mixture with a magnet and reused are prime examples of this approach. nih.gov Similarly, heterogeneous catalysts like Montmorillonite K10 clay offer advantages in terms of reusability and simplified work-up procedures. researchgate.net These strategies, which combine milder reaction conditions, waste reduction, and catalyst recyclability, contribute to more economically and environmentally benign synthetic routes. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Amino 4 Bromophenyl Phenyl Methanone

Reactions Involving the Amino Group

The primary amino group in (2-Amino-4-bromophenyl)(phenyl)methanone is a key site for a variety of chemical transformations, including Schiff base formation, acylation, alkylation, and heterocyclic ring annulation. These reactions leverage the nucleophilic character of the amino group to construct new carbon-nitrogen and other heteroatom bonds.

Schiff Base Formation and Imine Chemistry

The reaction of the primary amino group of this compound with aldehydes and ketones leads to the formation of Schiff bases, also known as imines or azomethines. These compounds, characterized by a carbon-nitrogen double bond, are important intermediates in organic synthesis and have been explored for various applications.

The condensation of this compound with various aldehydes is a straightforward method for the synthesis of Schiff bases. This reaction typically proceeds by heating an equimolar mixture of the aminobenzophenone and the respective aldehyde in a suitable solvent, such as methanol (B129727). The reaction can be monitored by the color change of the solution, and the resulting Schiff base can be isolated by slow evaporation and purified by recrystallization.

For instance, the reaction of 2-Amino-4'-bromo benzophenone (B1666685) with p-chloro benzaldehyde (B42025), salicylaldehyde, and 3,4,5-trimethoxy benzaldehyde has been reported to yield the corresponding Schiff bases. beilstein-journals.org The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine linkage.

A variety of Schiff base derivatives of this compound have been synthesized and characterized. These derivatives are formed by reacting the parent aminobenzophenone with a range of substituted aldehydes. The resulting imines incorporate the structural features of both the aminobenzophenone and the aldehyde, leading to a diverse library of compounds with potentially varied chemical and physical properties.

The synthesis of several Schiff bases derived from 2-Amino-4'-bromo benzophenone has been documented, including:

(4-bromophenyl)(2-((4-chlorobenzylidene)amino)phenyl)methanone

(4-bromophenyl)(2-((2-hydroxybenzylidene)amino)phenyl)methanone

(4-bromophenyl)(2-((3,4,5-trimethoxybenzylidene)amino)phenyl)methanone beilstein-journals.org

Table 1: Examples of Schiff Bases Derived from 2-Amino-4'-bromo benzophenone beilstein-journals.org

| Aldehyde Reactant | Resulting Schiff Base Name |

| p-chloro benzaldehyde | (4-bromophenyl)(2-((4-chlorobenzylidene)amino)phenyl)methanone |

| Salicylaldehyde | (4-bromophenyl)(2-((2-hydroxybenzylidene)amino)phenyl)methanone |

| 3,4,5-trimethoxy benzaldehyde | (4-bromophenyl)(2-((3,4,5-trimethoxybenzylidene)amino)phenyl)methanone |

Acylation and Alkylation Reactions of the Amino Moiety

The nucleophilic amino group of this compound can readily undergo acylation and alkylation reactions. These transformations are fundamental in organic synthesis for the introduction of various functional groups and for the construction of more complex molecular architectures.

Acylation of the amino group can be achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. For example, the reaction of a 2-aminobenzophenone (B122507) with chloroacetyl chloride in toluene (B28343) leads to the formation of the corresponding 2-chloroacetamido derivative. wikipedia.org This acylated product can then serve as a precursor for further synthetic modifications.

Alkylation of the amino group can be carried out using alkyl halides. However, these reactions can sometimes suffer from low selectivity due to the potential for multiple alkylations. rsc.org The reactivity of the newly formed secondary amine can be higher than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as the stoichiometry of the reagents and the reaction temperature, is often necessary to achieve selective mono-alkylation.

Heterocyclic Ring Annulation Utilizing the Amino Group

The 2-aminobenzophenone scaffold is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The amino and ketone functionalities are suitably positioned to participate in intramolecular cyclization reactions, leading to the formation of fused ring systems.

One of the most common applications of 2-aminobenzophenones is in the synthesis of quinazolines and their derivatives. For instance, the reaction of 2-aminobenzophenones with benzylamines, catalyzed by molecular iodine under an oxygen atmosphere, can produce 2-arylquinazolines in good to excellent yields. researchgate.net This reaction proceeds via a benzylic sp3 C-H bond amination.

Furthermore, 2-aminobenzophenones are key starting materials for the synthesis of 1,4-benzodiazepines , a class of compounds with significant pharmacological importance. A common synthetic route involves the reaction of a 2-aminobenzophenone with an amino acid derivative. For example, the reaction of 2-amino-5-chlorobenzophenone (B30270) with glycine (B1666218) ethyl ester hydrochloride is a known method for preparing benzodiazepine (B76468) structures. organic-chemistry.org Another approach involves the initial acylation of the 2-aminobenzophenone with a haloacetyl chloride, followed by amination and subsequent cyclization to form the benzodiazepine ring system. wikipedia.org

Reactions Involving the Bromine Substituent

The bromine atom on the aminophenyl ring of this compound provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the further functionalization of the molecule.

The Ullmann condensation , a copper-catalyzed reaction, can be used to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the coupling. nih.gov

The Suzuki coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or their esters. libretexts.org This reaction is widely used in organic synthesis due to its mild reaction conditions and the commercial availability of a wide range of boronic acids.

While specific examples of these cross-coupling reactions on this compound are not extensively detailed in the readily available literature, the general principles of these reactions are well-established for aryl bromides. The presence of the amino and benzoyl groups on the same ring as the bromine atom may influence the reactivity of the C-Br bond and would need to be considered when designing specific synthetic routes.

Table 2: Overview of Potential Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

| Ullmann Condensation | Copper | Amines, Alcohols, Thiols | C-N, C-O, C-S |

| Buchwald-Hartwig Amination | Palladium | Amines | C-N |

| Suzuki Coupling | Palladium | Boronic acids/esters | C-C |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of the aryl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds, allowing for the construction of complex molecular architectures. nih.gov

Palladium catalysts are central to a suite of powerful cross-coupling reactions that can be applied to this compound. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (in Suzuki reactions) or migratory insertion (in Heck reactions), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for forming biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. nih.govmdpi.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgresearchgate.net It is typically co-catalyzed by palladium and copper complexes and is conducted in the presence of a base. organic-chemistry.orgscirp.org

The following table illustrates the potential application of these key cross-coupling reactions to this compound.

| Reaction | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | (2-Amino-4-arylphenyl)(phenyl)methanone |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | (2-Amino-4-alkenylphenyl)(phenyl)methanone |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | (2-Amino-4-alkynylphenyl)(phenyl)methanone |

The efficiency and outcome of cross-coupling reactions on this compound are significantly influenced by the existing amino and carbonyl functional groups.

Influence of the ortho-Amino Group: Unprotected anilines, particularly those with a substituent ortho to the halide, can present challenges in Suzuki-Miyaura reactions. nih.gov The primary amine can coordinate to the palladium center, potentially altering its catalytic activity or leading to catalyst deactivation. This necessitates careful selection of ligands and reaction conditions to achieve high yields. nih.gov

Influence of the Ketone Carbonyl Group: The ketone functionality is generally well-tolerated in a wide range of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Studies involving substrates like 4-bromoacetophenone have demonstrated successful Suzuki couplings without interference from the carbonyl group. ikm.org.my Its electron-withdrawing nature can also influence the electronic properties of the aryl ring, which may affect the rate of oxidative addition.

Therefore, while the substrate is suitable for various C-C bond-forming reactions, optimization is often required to mitigate potential complications arising from the ortho-amino group.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or Grignard reagent. wikipedia.org This transformation involves treating the aryl bromide with a strong organometallic base, such as n-butyllithium, at low temperatures. tcnj.edu The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles.

A significant challenge when applying this reaction to this compound is the presence of the acidic proton on the amino group (N-H). Organolithium reagents are powerful bases and will readily deprotonate the amine. nih.gov This side reaction consumes the reagent and can complicate the desired halogen exchange.

To circumvent this issue, specific strategies can be employed:

Use of Excess Reagent: Applying more than two equivalents of the organolithium reagent can ensure both deprotonation of the amine and subsequent halogen exchange. nih.gov

Modified Reagent Systems: A combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium (n-BuLi), can sometimes achieve selective halogen-metal exchange in the presence of acidic protons. nih.gov

Once the organometallic intermediate is formed, it can be trapped with various electrophiles to introduce new functional groups.

| Step 1: Exchange Reagent | Step 2: Electrophile (E+) | Final Product Structure |

|---|---|---|

| n-Butyllithium (n-BuLi) | H₂O (Protonation) | (2-Aminophenyl)(phenyl)methanone |

| n-Butyllithium (n-BuLi) | CO₂ (Carboxylation) | 2-Amino-5-benzoylbenzoic acid |

| n-Butyllithium (n-BuLi) | Benzaldehyde (PhCHO) | (2-Amino-4-(hydroxy(phenyl)methyl)phenyl)(phenyl)methanone |

Reactions at the Ketone Carbonyl

The ketone carbonyl group is a site of reactivity, primarily for nucleophilic addition and reduction reactions.

The ketone functionality of this compound can be readily reduced to a secondary alcohol, forming (2-Amino-4-bromophenyl)(phenyl)methanol. This transformation is a common and high-yielding reaction in organic synthesis.

A variety of reducing agents can accomplish this conversion, with the choice of reagent influencing the chemoselectivity and reaction conditions.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is highly effective for the reduction of ketones and aldehydes. core.ac.uk It is typically used in alcoholic solvents like methanol or ethanol (B145695) and would not affect the aryl bromide or the aromatic rings.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will also readily reduce the ketone. However, its high reactivity requires anhydrous conditions (typically in ethers like THF or diethyl ether) and a more careful workup procedure.

The reduction is generally chemoselective for the carbonyl group, leaving the amino and bromo functionalities intact.

| Reducing Agent | Typical Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | (2-Amino-4-bromophenyl)(phenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (2-Amino-4-bromophenyl)(phenyl)methanol |

Nucleophilic Addition Reactions

The benzophenone moiety in this compound features an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles. This reactivity is fundamental to many of its transformations. In principle, the carbonyl group can undergo 1,2-nucleophilic addition with a variety of reagents, such as organometallic compounds (e.g., Grignard or organolithium reagents) or reducing agents. Such reactions on 2-aminobenzophenones are established routes for creating tertiary alcohols or reducing the ketone to a secondary alcohol, respectively. wum.edu.plasianpubs.org

However, for this compound specifically, the most extensively documented reactions involving nucleophilic attack at the carbonyl carbon are integral steps within broader cyclization and condensation sequences. In these multi-step syntheses, the carbonyl group's reactivity is harnessed in the final stages of ring formation rather than in simple addition reactions. The interplay between the amino group and the carbonyl group often dictates the reaction pathway, leading to the formation of complex heterocyclic structures as detailed in the subsequent sections.

Ring-Closing Reactions Involving the Carbonyl Group

The carbonyl group of this compound plays a crucial role as the electrophilic center in various intramolecular cyclization reactions. While the amino group often initiates the reaction sequence by reacting with another bifunctional molecule, the carbonyl carbon is typically the ultimate site of attack for the ring-closing step.

A prominent example is the synthesis of the 1,4-benzodiazepine (B1214927) skeleton. In this process, the amino group of the parent molecule first condenses with a reagent like an amino acid ester (e.g., ethyl glycinate) to form an intermediate. This intermediate, now possessing a new nucleophilic nitrogen, undergoes an intramolecular cyclization. This final, ring-forming step is an amidation reaction where the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the original benzophenone, resulting in the formation of a seven-membered diazepine (B8756704) ring. This transformation highlights the carbonyl group's essential role in facilitating the construction of fused heterocyclic systems.

Cyclization and Heterocyclic Chemistry of this compound

The dual functionality of an amino group ortho to a benzoyl group makes this compound an exemplary precursor for the synthesis of a wide range of nitrogen-containing heterocycles. Its structure is pre-organized for cyclization reactions that lead to pharmaceutically relevant scaffolds like quinazolines and benzodiazepines.

Formation of Quinazoline (B50416) Derivatives

Quinazolines are a significant class of heterocyclic compounds, and 2-aminobenzophenones are common starting materials for their synthesis. This compound can be converted to 6-bromo-4-phenylquinazoline (B5358826) derivatives through various catalytic methods. One such approach involves the dehydrogenative coupling reaction with amines, catalyzed by an in situ-formed ruthenium system. marquette.eduorganic-chemistry.org Another facile method is the reaction with benzylamines, catalyzed by ceric ammonium nitrate (B79036) (CAN) and tert-butyl hydroperoxide (TBHP), which yields the corresponding 2-phenylquinazolines. organic-chemistry.org These reactions typically proceed through an initial condensation to form an imine, followed by intramolecular cyclization and subsequent aromatization.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| This compound | Benzylamine | CAN, TBHP | 6-Bromo-2,4-diphenylquinazoline |

Synthesis of Other Fused Heterocyclic Systems

Beyond quinazolines, this compound is a valuable precursor for other important fused heterocycles, most notably 1,4-benzodiazepines, a class of compounds with significant therapeutic applications. The reaction of this compound with glycine ethyl ester hydrochloride in a solvent such as pyridine (B92270) leads to the formation of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This condensation and subsequent cyclization provide a direct route to this key heterocyclic core.

Another classical reaction for this class of substrates is the Friedländer synthesis, which constructs quinoline (B57606) rings. wikipedia.org This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., a ketone or β-ketoester), typically under acid or base catalysis. organic-chemistry.orgnih.gov This methodology allows for the synthesis of highly substituted 2,3,4-trisubstituted quinolines, further demonstrating the versatility of the starting aminobenzophenone.

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Glycine ethyl ester hydrochloride | Pyridine, heat | 7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

Mechanistic Studies of Intramolecular Cyclization Reactions

The formation of heterocyclic systems from this compound proceeds through well-established mechanistic pathways involving the sequential reaction of its nucleophilic and electrophilic centers.

In the synthesis of 1,4-benzodiazepines from the reaction with amino acid esters, the proposed mechanism begins with the nucleophilic attack of the primary amino group of the benzophenone onto the carbonyl of the amino acid ester, or more commonly, the formation of a Schiff base (imine) between the benzophenone's amino group and the aldehyde or ketone functionality of a partner molecule. libretexts.org In the case of glycine ethyl ester, the reaction initiates with the condensation between the primary amino group of the aminobenzophenone and the ester, followed by cyclization. The key steps are:

Condensation: The primary amino group of this compound reacts with the glycine derivative to form an amide intermediate.

Intramolecular Cyclization: The newly introduced amino group then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzophenone.

Dehydration: This attack forms a tetrahedral intermediate which subsequently eliminates a molecule of water to form the seven-membered diazepine ring.

For the formation of quinazolines via reaction with another amine (e.g., a benzylamine), the mechanism is generally understood to involve:

Imine Formation: The initial step is a condensation reaction between the 2-amino group of the benzophenone and the partner amine to form an imine or aminal intermediate.

Cyclization: An intramolecular electrophilic attack occurs from the phenyl ring onto the imine carbon, or a related pathway leads to the closure of the six-membered ring.

Aromatization: The resulting dihydroquinazoline (B8668462) intermediate undergoes oxidation (dehydrogenation) to furnish the final aromatic quinazoline product. marquette.eduorganic-chemistry.org The oxidant can be atmospheric oxygen or an added reagent like TBHP.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for (2-Amino-4-bromophenyl)(phenyl)methanone is not present in the available search results. A complete analysis of its proton and carbon environments, as well as definitive structural assignments through 2D NMR techniques, is therefore not possible.

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons of this compound are not available in the searched scientific literature.

The characteristic chemical shifts for the carbon atoms, including the carbonyl carbon and the carbons of the two aromatic rings, have not been reported in the available resources.

No studies employing 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the structural elucidation of this specific compound were found.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound, which would allow for the identification of its key functional groups, is not available.

The specific wavenumber (cm⁻¹) for the carbonyl (C=O) stretching vibration is not documented.

The characteristic stretching and bending vibration frequencies for the primary amino (NH₂) group are not documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₁₃H₁₀BrNO, the expected monoisotopic mass can be precisely calculated. This precision is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrNO |

| Nominal Mass | 275 g/mol |

| Average Molecular Weight | 276.13 g/mol |

| Monoisotopic Mass (⁷⁹Br) | 274.99458 u |

| Monoisotopic Mass (⁸¹Br) | 276.99253 u |

Fragmentation Pathways and Structural Elucidation

In electron ionization mass spectrometry (EI-MS), molecules are fragmented in a reproducible manner, providing a "fingerprint" that aids in structural elucidation. Although a specific published mass spectrum for this compound is not available, its fragmentation pathways can be predicted based on the known behavior of benzophenones and their derivatives.

The molecular ion peak (M⁺˙) would be observed at m/z 275/277. Key fragmentation processes would likely involve the cleavage of the bonds adjacent to the carbonyl group, which is characteristic of ketones.

Plausible Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the C-C bond alpha to the carbonyl group. This would lead to the formation of two primary acylium ions:

Loss of the phenyl radical (•C₆H₅) would yield a fragment corresponding to the 2-amino-4-bromobenzoyl cation at m/z 198/200.

Loss of the 2-amino-4-bromophenyl radical would result in the formation of the benzoyl cation at m/z 105. This is often a very stable and abundant ion in the mass spectra of benzophenone (B1666685) derivatives.

Further Fragmentation: The benzoyl cation (m/z 105) can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77. The 2-amino-4-bromobenzoyl cation (m/z 198/200) could also potentially lose CO to yield a fragment at m/z 170/172.

The relative abundance of these fragments provides insight into the stability of the resulting ions and confirms the connectivity of the molecular structure. The fragment at m/z 105 is anticipated to be a major peak, confirming the presence of an unsubstituted benzoyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its extensive chromophore, the aminobenzophenone system. The key transitions are the π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε). The conjugated system extending across the two aromatic rings and the carbonyl group would give rise to intense absorption bands, likely in the range of 250-350 nm.

n → π Transitions:* This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are characteristically much weaker (lower molar absorptivity) than π → π* transitions. This band would be expected at a longer wavelength, potentially above 350 nm.

The amino group (-NH₂) acts as a strong auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Its electron-donating nature causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the parent benzophenone molecule.

Solvent Effects on Absorption and Emission Spectra

The polarity of the solvent can significantly influence the energy of the electronic orbitals, leading to shifts in the absorption maxima, a phenomenon known as solvatochromism.

Effect on n → π Transitions:* Increasing solvent polarity typically causes a hypsochromic (blue) shift for n → π* transitions. This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding lone pair electrons on the carbonyl oxygen, lowering their ground state energy. This increases the energy gap for the transition, shifting the absorption to a shorter wavelength.

Effect on π → π Transitions:* For π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift. The excited state (π*) is generally more polar than the ground state (π), and thus it is more stabilized by polar solvents. This stabilization lowers the energy of the excited state, reducing the energy gap and shifting the absorption to a longer wavelength.

While specific experimental data for this compound in various solvents are not documented in the literature, it is expected to exhibit these characteristic solvatochromic shifts, which can be used to probe the nature of its electronic transitions and the solute-solvent interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A crystal structure for this compound has not been reported

Crystal Packing and Intermolecular Interactions

Comprehensive studies detailing the crystal packing and intermolecular interactions of this compound have not been identified in a review of available scientific literature. Analysis of crystal structures for analogous compounds, such as isomers or derivatives, can sometimes provide insights into potential interactions like hydrogen bonding involving the amino group and halogen bonding involving the bromine atom. However, without specific crystallographic data for the title compound, any such discussion would be speculative.

Conformational Analysis and Torsion Angles

A conformational analysis, including specific torsion angles for this compound, is not available in published research. The conformation of benzophenone derivatives is generally characterized by the torsion angles of the two phenyl rings relative to the plane of the central carbonyl group. These angles are influenced by the nature and position of substituents, which affect steric hindrance and electronic interactions. For the title compound, the interplay between the amino and bromo substituents on one phenyl ring would be a key determinant of its preferred conformation in the solid state. However, without experimental data from techniques like X-ray crystallography, a definitive conformational analysis cannot be provided.

Co-crystal and Complex Structure Determination

There is no information available in the scientific literature regarding the formation of co-crystals or the determination of complex structures involving this compound. The study of co-crystals is a significant area of crystal engineering, where the targeted design of multi-component crystalline solids can modify the physicochemical properties of the active molecule. The presence of both a hydrogen bond donor (amino group) and a potential halogen bond donor (bromo group) could make this molecule a candidate for co-crystal formation. Nevertheless, no such studies have been reported.

Computational Chemistry and Theoretical Studies of 2 Amino 4 Bromophenyl Phenyl Methanone

Density Functional Theory (DFT) Calculations

Comprehensive searches for specific Density Functional Theory (DFT) calculations on (2-Amino-4-bromophenyl)(phenyl)methanone did not yield dedicated research studies outlining its geometry optimization, electronic structure, frontier molecular orbitals, or vibrational frequencies. While DFT is a common method for evaluating the structural and electronic properties of molecules, specific published data for this compound appears to be limited. General principles of DFT suggest that such calculations would provide valuable insights into the molecule's characteristics. niscair.res.inresearchgate.net

Geometry Optimization and Electronic Structure Analysis

No specific studies detailing the geometry optimization and electronic structure analysis of this compound are currently available in the public domain. Typically, geometry optimization would be performed to find the most stable conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. Electronic structure analysis would subsequently offer insights into the distribution of electron density and molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

A frontier molecular orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. acs.orgmalayajournal.org The energy gap between the HOMO and LUMO orbitals would indicate the molecule's stability and susceptibility to electronic excitation. malayajournal.org

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no available records of vibrational frequency calculations or their correlation with experimental spectroscopic data for this compound. Such calculations are typically used to predict the infrared and Raman spectra of a molecule, which can then be compared with experimental results to confirm the molecular structure and vibrational modes. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Specific molecular dynamics (MD) simulation studies for this compound have not been found in the reviewed literature. MD simulations are a powerful tool for investigating the dynamic behavior of molecules over time.

Conformational Flexibility and Tautomerism Studies

Information regarding the conformational flexibility and potential tautomerism of this compound from MD simulations is not available. These studies would be instrumental in understanding the different shapes the molecule can adopt and the potential for isomerism.

Solvent Effects on Molecular Conformation and Reactivity

There are no published studies on the effects of different solvents on the conformation and reactivity of this compound using molecular dynamics simulations. Such research would provide insights into how the surrounding environment influences the molecule's behavior.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and properties of molecules. These methods allow for the detailed investigation of electron delocalization, electrostatic potential, and other fundamental characteristics that define the molecule's behavior.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. materialsciencejournal.org It interprets the complex molecular wavefunction in terms of a localized, Lewis-like structure, where deviations from this ideal picture are quantified as stabilizing donor-acceptor interactions. materialsciencejournal.orgresearchgate.net The stability of a molecule is enhanced by these interactions, which involve the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). materialsciencejournal.org

The magnitude of these stabilizing interactions is estimated using second-order perturbation theory, expressed as the stabilization energy, E(2). stackexchange.com A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. stackexchange.com For this compound, key interactions involve the delocalization of lone pair (n) electrons from the nitrogen and oxygen atoms and π-electrons from the aromatic rings into antibonding (π* or σ*) orbitals.

The primary hyperconjugative interactions expected in this compound include:

n(N) → π : Delocalization of the nitrogen lone pair into the antibonding π orbitals of the adjacent aromatic ring and carbonyl group. This interaction is characteristic of the electron-donating amino group and contributes significantly to the molecule's stability.

n(O) → π : Delocalization of the oxygen lone pairs of the carbonyl group into the antibonding π orbitals of the attached phenyl rings.

π → π *: Intramolecular charge transfer between the π-orbitals of the two aromatic rings, facilitated by the carbonyl bridge.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N1) | π(C-C)Aromatic Ring 1 | ~45-55 | Lone Pair → Antibonding π |

| n(O1) | π(C-C)Aromatic Ring 1 | ~20-30 | Lone Pair → Antibonding π |

| n(O1) | π(C-C)Aromatic Ring 2 | ~20-30 | Lone Pair → Antibonding π |

| π(C-C)Aromatic Ring 1 | π(C=O) | ~15-25 | π → Antibonding π |

| π(C-C)Aromatic Ring 2 | π*(C=O) | ~15-25 | π → Antibonding π |

Note: The E(2) values are representative, based on typical NBO analyses of substituted aromatic ketones, to illustrate the expected interactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netlibretexts.org The MEP surface is color-coded to represent different regions of electrostatic potential. deeporigin.com

Red regions indicate areas of negative electrostatic potential, which are rich in electron density. These sites are susceptible to electrophilic attack. researchgate.net

Blue regions correspond to areas of positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack. researchgate.net

Green regions represent areas of neutral or near-zero potential. researchgate.net

In this compound, the MEP map would reveal specific reactive sites. The oxygen atom of the carbonyl group is expected to be the most electron-rich region (deep red), making it a primary site for electrophilic attack and hydrogen bond acceptance. The nitrogen atom of the amino group would also show a negative potential, though likely less intense than the carbonyl oxygen. Conversely, the hydrogen atoms of the amino group would be characterized by a positive potential (blue), indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. The aromatic rings would exhibit regions of negative potential (associated with the π-electron cloud) above and below the plane of the rings.

Structure-Property Relationship Predictions

Computational methods are widely used to predict the properties and reactivity of molecules based on their calculated electronic structure. Various quantum chemical descriptors can be derived to forecast how a molecule will behave in a chemical reaction.

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are used to characterize the chemical reactivity and kinetic stability of a molecule. researchgate.netirjweb.com

HOMO Energy (EHOMO) : Represents the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to an acceptor. irjweb.com

LUMO Energy (ELUMO) : Represents the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater capacity to accept electrons. wuxiapptec.com

HOMO-LUMO Energy Gap (ΔE) : The difference between ELUMO and EHOMO is a crucial indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required for electronic excitation. irjweb.com A small gap suggests the molecule is more polarizable and reactive. irjweb.com

From these FMO energies, several key reactivity descriptors can be calculated:

Ionization Potential (I) : I ≈ -EHOMO

Electron Affinity (A) : A ≈ -ELUMO

Chemical Potential (μ) : μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η) : η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap. researchgate.net

Global Electrophilicity Index (ω) : ω = μ² / (2η). This index measures the propensity of a species to accept electrons.

| Computational Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | ~ -5.8 to -6.2 | Electron-donating capacity |

| ELUMO | - | ~ -1.5 to -1.9 | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 4.6 | High stability, moderate reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.0 to 2.3 | Indicates a moderately hard molecule |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -3.65 to -4.05 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 2.9 to 4.1 | Moderate electrophilic character |

Note: Values are representative and estimated based on DFT calculations for analogous 2-aminobenzophenone (B122507) derivatives. chemrevlett.com

Computational chemistry can accurately predict spectroscopic data, such as UV-Vis and Infrared (IR) spectra, which aids in the characterization of novel compounds.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. researchgate.netrsc.org The calculations provide information about the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., n→π* or π→π*). For this compound, the UV-Vis spectrum is expected to show characteristic bands arising from:

π→π transitions*: Associated with the conjugated π-system of the aromatic rings and the carbonyl group. These are typically high-intensity absorptions.

n→π transitions: Involving the promotion of an electron from a non-bonding orbital (lone pair) of the carbonyl oxygen to an antibonding π orbital. These transitions are generally of lower intensity. analis.com.my

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~ 340-360 | Low (~0.01-0.05) | nO → πC=O | n→π |

| ~ 280-300 | High (>0.5) | HOMO → LUMO | π→π* (Intramolecular Charge Transfer) |

| ~ 240-260 | Moderate (~0.2-0.4) | π → π | π→π (Local Excitation) |

Note: Predicted values are based on TD-DFT calculations performed on similar benzophenone (B1666685) derivatives. analis.com.mynih.gov

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. nih.gov The predicted spectrum can be used to assign the observed experimental bands to specific vibrational modes. Key predicted vibrational frequencies for this compound would include:

N-H stretching : Asymmetric and symmetric stretching of the amino group.

C=O stretching : The characteristic carbonyl stretch, which is sensitive to electronic effects from the substituents.

C-N stretching : Vibration of the bond connecting the amino group to the aromatic ring.

C-Br stretching : The vibration associated with the carbon-bromine bond.

Aromatic C=C and C-H stretching : Vibrations characteristic of the phenyl rings.

| Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|

| N-H Asymmetric Stretch | ~3450-3500 |

| N-H Symmetric Stretch | ~3350-3400 |

| Aromatic C-H Stretch | ~3050-3100 |

| C=O Carbonyl Stretch | ~1630-1650 |

| Aromatic C=C Stretch | ~1580-1610 |

| C-N Stretch | ~1250-1300 |

| C-Br Stretch | ~550-650 |

Note: Frequencies are representative values based on DFT calculations for substituted anilines and benzophenones. nih.govresearchgate.net

Medicinal Chemistry and Biological Applications of 2 Amino 4 Bromophenyl Phenyl Methanone Derivatives

Role as a Key Intermediate in Pharmaceutical Synthesis

(2-Amino-4-bromophenyl)(phenyl)methanone is widely recognized as a pivotal intermediate in the synthesis of various pharmaceuticals. jingyepharma.comjingyepharma.com Its utility stems from its pre-functionalized core, which allows for the efficient construction of more complex molecular architectures. This compound serves as a crucial starting material in multi-step syntheses within laboratory research and development, as well as in the chemical production processes for a range of organic and pharmaceutical compounds. jingyepharma.comjingyepharma.com

Precursor for Bioactive Molecules

The chemical structure of this compound makes it an ideal precursor for a diverse range of bioactive molecules. The amino group can be readily acylated, alkylated, or used as a nucleophile in ring-forming reactions, while the bromine atom is susceptible to various cross-coupling reactions. This versatility enables chemists to introduce a wide variety of functional groups and build upon the benzophenone (B1666685) core to create new chemical entities. For instance, the general class of 2-aminobenzophenones, readily synthesized from precursors like acyl hydrazides, are highly valuable starting points for creating bioactive molecules, including neurological medicines such as phenazepam. ucl.ac.uk The strategic placement of the bromine and amino substituents on the benzophenone backbone is crucial for its role as a precursor for compounds designed to target specific biological pathways, with applications in fields like oncology and neurology. jingyepharma.comchemimpex.com

Synthesis of Drug Candidates and Active Pharmaceutical Ingredients (APIs)

As a key intermediate, this compound is directly involved in the synthesis of Active Pharmaceutical Ingredients (APIs). jingyepharma.com It is an established intermediate in the production of Pronak. jingyepharma.comjingyepharma.com Beyond established drugs, this compound is instrumental in the development of new drug candidates. For example, its structural motifs have been incorporated into novel quinoline (B57606) derivatives. Researchers have synthesized a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives that have shown potential as dual anticancer and antimicrobial candidates. nih.gov These compounds demonstrated significant inhibitory activity against cancer cell lines and various microbes, highlighting the role of the this compound framework in generating promising therapeutic leads. nih.gov

Scaffold for Novel Drug Discovery

The this compound structure serves as a valuable scaffold in novel drug discovery. chemimpex.com A scaffold is a core molecular structure upon which various modifications can be made to develop a library of related compounds. The benzophenone core is considered a "ubiquitous scaffold" in medicinal chemistry due to its presence in many biologically active molecules. nih.gov The specific structure of this compound offers a unique template that allows for systematic modifications to explore structure-activity relationships (SAR), ultimately leading to the identification of compounds with optimized therapeutic properties. chemimpex.com Its unique chemical properties allow for functionalization that can lead to improved pharmacological profiles, making it an essential tool in medicinal chemistry. chemimpex.com

Design and Synthesis of Derivatives with Enhanced Pharmacological Profiles